Distinct Anti-Inflammatory Mechanism: Comparable Edema Reduction to Diclofenac but Without COX-2 Suppression
In a direct head-to-head comparison, the non-acetylated PGP tripeptide demonstrated an anti-edematous effect equivalent to the NSAID diclofenac, but with a completely different molecular mechanism [1]. PGP reduced histamine-induced rat paw edema to the same extent as diclofenac. However, unlike diclofenac which reduced COX-2 gene expression by 31%, PGP treatment did not alter COX-2 expression levels, indicating a COX-independent anti-inflammatory pathway [1].
| Evidence Dimension | Anti-inflammatory efficacy and mechanism of action |
|---|---|
| Target Compound Data | PGP (3.7 µmol/kg, i.m.): Paw circumference decreased by 29.5% (1h), 38% (2h), and 47% (3h) vs. control. No significant change in COX-2 mRNA expression. |
| Comparator Or Baseline | Diclofenac (1 mg/kg, i.m.): Paw circumference reduction showed a similar time-course profile to PGP. COX-2 mRNA expression was reduced by 31% compared to the inflamed control. |
| Quantified Difference | PGP matches diclofenac in edema reduction but does not suppress COX-2 gene expression, whereas diclofenac causes a 31% suppression. |
| Conditions | Rat paw edema model induced by subcutaneous histamine (0.2 mg). Measurements taken hourly for 4 hours. COX-2 expression assessed via real-time PCR 2 hours post-induction. |
Why This Matters
For researchers studying anti-inflammatory mechanisms, PGP provides a validated tool to achieve anti-edematous effects without the confounding factor of COX-2 inhibition, which is unavoidable with conventional NSAIDs like diclofenac.
- [1] Bondarenko NS, Shneiderman AN, Guseva AA, Umarova BA. Prolyl-glycyl-proline (PGP) Peptide Prevents an Increase in Vascular Permeability in Inflammation. Acta Naturae. 2017 Jan-Mar;9(1):52-55. View Source
